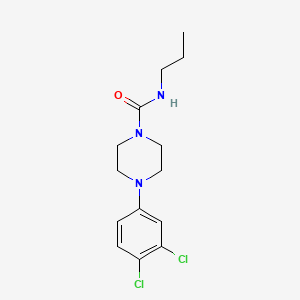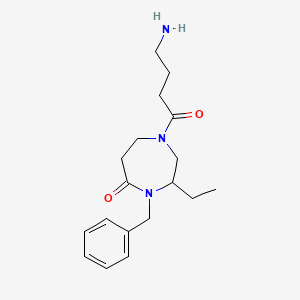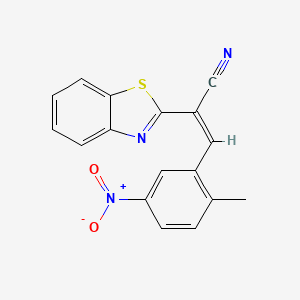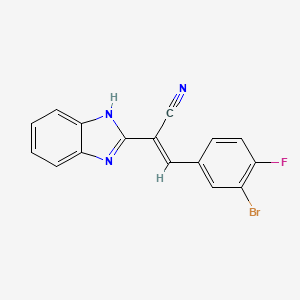![molecular formula C21H20N2O2 B5295739 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, also known as CAY10505, is a small molecule that has been studied for its potential therapeutic effects. This compound has shown promise in various scientific research studies, particularly in the fields of cancer and inflammation. In
Mécanisme D'action
The mechanism of action of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is not fully understood. However, it has been suggested that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may exert its therapeutic effects by inhibiting specific signaling pathways involved in cancer and inflammation. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to suppress the production of pro-inflammatory cytokines in macrophages. These effects suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may have potential therapeutic applications in cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. One direction is to further elucidate its mechanism of action in cancer and inflammation. This may involve identifying specific targets that are affected by 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one and characterizing the downstream effects of these targets. Another direction is to explore the potential therapeutic applications of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one to improve its purity and yield.
Méthodes De Synthèse
The synthesis of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been described in various scientific research papers. One such method involves the reaction of 4-nitroaniline with 5-methyl-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then treated with 1,3-dibromo-2-butene to yield 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. This method has been optimized to yield high purity and high yield of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one.
Applications De Recherche Scientifique
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been studied for its potential therapeutic effects in various scientific research studies. One study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These studies suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has potential therapeutic applications in cancer and inflammation.
Propriétés
IUPAC Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(14-20(24)21-13-8-16(2)25-21)22-18-9-11-19(12-10-18)23-17-6-4-3-5-7-17/h3-14,22-23H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALQDSQQWCJPF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)


![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)

![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
